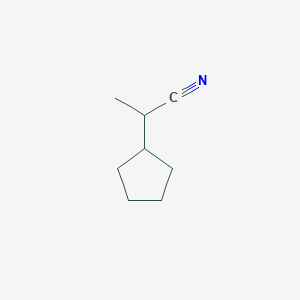
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound features a furan ring substituted with two methyl groups and a pyrazole ring with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
化学反応の分析
Types of Reactions
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated furans, nitrofurans.
科学的研究の応用
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features but lacking the pyrazole ring and carboxylic acid group.
2,5-dimethylfuran-3-carboxylic acid: Similar to the target compound but without the pyrazole ring.
1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the furan moiety.
Uniqueness
5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance the compound’s stability, reactivity, and potential for diverse applications compared to its simpler analogs.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7(6(2)15-5)8-4-9(10(13)14)12-11-8/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
KDRPOYGICCFSFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(O1)C)C2=NNC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















